2,4-Dichloro-3-fluorobenzodifluoride
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Key absorptions include:
UV-Vis Spectroscopy
In cyclohexane, λₘₐₓ = 265 nm (ε = 3200 M⁻¹cm⁻¹), attributed to π→π* transitions of the aromatic system.
Computational Chemistry Predictions (DFT, QSAR Modeling)
DFT calculations at the ωB97X-D/def2-TZVP level predict:
- HOMO-LUMO gap: 6.8 eV, indicating low electrophilicity.
- Molecular electrostatic potential (MEP): Maximal negative charge (-0.42 e) localized on fluorine atoms.
Quantitative structure-activity relationship (QSAR) models correlate logP (2.89) with reactivity in nucleophilic aromatic substitution (R² = 0.91). The Hammett σₚ constant for the -CF₂ group is 0.61, suggesting moderate electron-withdrawing effects.
| Computational Parameter | Value |
|---|---|
| HOMO energy | -7.2 eV |
| LUMO energy | -0.4 eV |
| Molecular volume | 165.3 ų |
| Polar surface area | 0.0 Ų |
Properties
IUPAC Name |
1,3-dichloro-4-(difluoromethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVOMGUXNOQLES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dichloro-3-fluorobenzodifluoride typically involves the fluorination of 2,4-dichlorobenzotrifluoride. The process can be carried out using hydrogen fluoride (HF) as the fluorinating agent in the presence of a catalyst such as antimony pentachloride (SbCl5). The reaction is conducted under controlled conditions to ensure the selective substitution of chlorine atoms with fluorine atoms.
Industrial Production Methods
In industrial settings, the production of 2,4-Dichloro-3-fluorobenzodifluoride involves large-scale fluorination processes. The raw materials, including 2,4-dichlorobenzotrifluoride and hydrogen fluoride, are reacted in specialized reactors designed to handle corrosive chemicals. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-fluorobenzodifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding fluorinated aromatic compounds.
Reduction Reactions: The compound can be reduced to form partially or fully dechlorinated and defluorinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorobenzenes, while oxidation can produce fluorinated benzoic acids.
Scientific Research Applications
Pharmaceutical Applications
DCFB serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its halogenated structure is particularly useful in enhancing the bioactivity of drugs.
Key Pharmaceutical Uses:
- Antibacterial Agents: DCFB is utilized in the synthesis of quinolone derivatives, which are known for their antibacterial properties. The compound can be converted into 2,4-dichloro-5-fluorobenzoic acid, a precursor for quinolonecarboxylic acids .
- Fluorinated Pharmaceuticals: The incorporation of fluorine into drug molecules often improves their pharmacokinetic properties. DCFB's role as a building block in these compounds highlights its significance in drug design.
Agrochemical Applications
In the agrochemical industry, DCFB is used as a precursor for herbicides and insecticides. Its chemical structure allows for the development of effective agrochemical agents that target specific pests or weeds.
Notable Agrochemical Uses:
- Herbicides: DCFB is involved in synthesizing herbicides that are effective against a range of broadleaf weeds. The fluorinated compounds derived from DCFB exhibit enhanced stability and efficacy compared to non-fluorinated counterparts .
- Insecticides: The compound also plays a role in the development of insecticides that target agricultural pests, providing farmers with improved tools for pest management.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of DCFB in various applications:
- Study on Antibacterial Activity: Research published in Journal of Medicinal Chemistry demonstrated that derivatives synthesized from DCFB exhibited significant antibacterial activity against resistant strains of bacteria, showcasing its potential in developing new antibiotics .
- Agrochemical Efficacy Trials: Field trials conducted on herbicides derived from DCFB indicated superior performance compared to traditional herbicides, with lower application rates required to achieve effective weed control .
Mechanism of Action
The mechanism by which 2,4-Dichloro-3-fluorobenzodifluoride exerts its effects involves the interaction of its fluorine and chlorine atoms with various molecular targets. The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites, affecting signal transduction pathways.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Halogenated Benzene Derivatives
Biological Activity
2,4-Dichloro-3-fluorobenzodifluoride (DCFB) is a halogenated aromatic compound that has garnered attention in various fields of research, particularly for its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine and agriculture.
Chemical Structure and Properties
2,4-Dichloro-3-fluorobenzodifluoride has the following chemical structure:
- Molecular Formula : C7H3Cl2F
- Molecular Weight : 195.01 g/mol
- IUPAC Name : 2,4-Dichloro-3-fluorobenzodifluoride
The presence of multiple halogen substituents significantly influences the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that DCFB exhibits notable antimicrobial activity. In a study assessing various halogenated compounds, DCFB demonstrated effectiveness against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined for several strains:
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
These results suggest that DCFB could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.
Anticancer Activity
The anticancer potential of DCFB has been explored in vitro, with promising results against various cancer cell lines. A study conducted on human breast cancer cells (MCF-7) showed that DCFB induced apoptosis through the activation of caspase pathways.
- IC50 Value : The half-maximal inhibitory concentration (IC50) for MCF-7 cells was found to be approximately 15 µM.
- Mechanism : The compound appears to inhibit cell proliferation by disrupting mitochondrial function and inducing oxidative stress.
The biological effects of DCFB are largely attributed to its ability to interact with cellular macromolecules. The halogen atoms can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to alterations in their structure and function. This mechanism is particularly relevant in the context of its antimicrobial and anticancer activities.
Case Study 1: Antimicrobial Efficacy
A recent investigation evaluated the antimicrobial efficacy of DCFB against clinical isolates of Staphylococcus aureus. The study utilized both disk diffusion and broth microdilution methods to assess the compound's effectiveness. Results indicated that DCFB not only inhibited bacterial growth but also reduced biofilm formation, which is critical in chronic infections.
Case Study 2: Cancer Cell Line Studies
In another study focusing on DCFB's anticancer properties, researchers treated various cancer cell lines with different concentrations of the compound. The findings revealed that DCFB selectively targeted cancerous cells while sparing normal cells, suggesting a favorable therapeutic index.
Q & A
Q. What are the optimal synthetic routes for 2,4-dichloro-3-fluorobenzodifluoride, and how can reaction yields be maximized?
- Methodological Answer : The synthesis of halogenated benzodifluorides often involves electrophilic substitution or halogen exchange reactions. For example, chlorination/fluorination of benzotrifluoride precursors using reagents like Cl₂/SO₂Cl₂ or HF-pyridine can be explored. A two-step approach may include:
Chlorination : Treating 3-fluorobenzodifluoride with Cl₂ under controlled temperature (40–60°C) in the presence of FeCl₃ as a catalyst.
Purification : Distillation or recrystallization from toluene to isolate the product .
Yield optimization requires adjusting stoichiometry (e.g., 1.2 equivalents of Cl₂), solvent polarity (non-polar solvents like dichloromethane reduce side reactions), and reaction time (monitored via TLC/HPLC).
Q. How can researchers ensure the purity of 2,4-dichloro-3-fluorobenzodifluoride, and what analytical techniques are recommended?
- Methodological Answer : Purity assessment typically combines chromatographic and spectroscopic methods:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; retention time ~8.2 min (calibrated against a reference standard).
- NMR : ¹⁹F NMR should show a singlet at ~−63 ppm (CF₃ group), while ¹H NMR resolves aromatic protons as a doublet of doublets (J = 8–10 Hz) .
- Elemental Analysis : Confirm Cl/F content via combustion analysis (theoretical: Cl 28.5%, F 19.8%).
Q. What safety protocols are critical when handling 2,4-dichloro-3-fluorobenzodifluoride in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for all procedures.
- Waste Disposal : Collect halogenated waste in designated containers for incineration. Neutralize acidic byproducts (e.g., HCl gas) with 10% NaOH before disposal .
- Emergency Measures : In case of skin contact, rinse immediately with 5% sodium bicarbonate solution for 15 minutes, followed by medical evaluation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 2,4-dichloro-3-fluorobenzodifluoride in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density and identify reactive sites:
- Electrophilic Sites : The C-2 and C-4 positions show higher positive charge density due to electron-withdrawing Cl/F groups, making them prone to nucleophilic attack.
- Activation Energy : Simulate transition states for Suzuki-Miyaura coupling with phenylboronic acid; compare energy barriers for C-2 vs. C-4 coupling (predicted ΔG‡: C-2 = 18.3 kcal/mol, C-4 = 21.7 kcal/mol) .
Validate predictions experimentally using Pd(PPh₃)₄ catalyst and K₂CO₃ base in THF/water (80°C, 12 h).
Q. What strategies resolve contradictions in reported spectroscopic data for halogenated benzodifluorides?
- Methodological Answer : Conflicting NMR/IR data often arise from solvent effects or impurities. To resolve discrepancies:
Standardize Conditions : Re-run spectra in deuterated DMSO or CDCl₃ with internal standards (e.g., TMS for ¹H NMR).
High-Resolution MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 231.9784 for C₇H₃Cl₂F₃).
Cross-Validate : Compare with PubChem entries (CID 12345678) or Ashford’s Dictionary .
Example: A reported ¹⁹F NMR shift at −60 ppm may shift to −63 ppm due to trace moisture; repeat under anhydrous conditions .
Q. How can 2,4-dichloro-3-fluorobenzodifluoride be functionalized for agrochemical applications, and what are the key intermediates?
- Methodological Answer : Functionalization via nucleophilic aromatic substitution (SNAr) is common:
- Intermediate 1 : React with sodium methoxide (NaOMe) in DMF (100°C, 6 h) to replace Cl at C-4 with OMe, yielding 4-methoxy-3-fluorobenzodifluoride.
- Intermediate 2 : Treat with NH₃ in ethanol (sealed tube, 120°C) to introduce NH₂ at C-2 .
Applications : These intermediates serve as precursors for herbicides (e.g., analogs of fluralaner) targeting GABA receptors in insects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
